1-(3-Bromopropyl)-3-ethylbenzene
Description
1-(3-Bromopropyl)-3-ethylbenzene is an aromatic compound featuring a benzene ring substituted with an ethyl group at the meta position (C3) and a 3-bromopropyl chain at the para position (C1). The bromopropyl group (–CH₂CH₂CH₂Br) introduces a reactive alkyl halide moiety, making the compound valuable as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes.
The ethyl group acts as an electron-donating group (EDG), enhancing the electron density of the aromatic ring, while the bromopropyl chain serves as a leaving group or spacer in further functionalization.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-10-5-3-6-11(9-10)7-4-8-12/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
IQGUWUZRURBXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Trifluoromethyl
A key structural analog is 1-(3-bromopropyl)-3-(trifluoromethyl)benzene (CAS data ), where the ethyl group is replaced by a trifluoromethyl (–CF₃) group. This substitution drastically alters the electronic properties of the aromatic ring:
- Ethyl (–CH₂CH₃) : As an EDG, it increases ring electron density, favoring electrophilic aromatic substitution (e.g., nitration, sulfonation) at the ortho and para positions.
- Trifluoromethyl (–CF₃) : A strong electron-withdrawing group (EWG) reduces ring electron density, directing electrophilic attacks to the meta position and enhancing resistance to oxidation.
| Property | 1-(3-Bromopropyl)-3-ethylbenzene | 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene |
|---|---|---|
| Substituent Type | EDG | EWG |
| Reactivity Trend | Higher electrophilic activity | Lower electrophilic activity |
| Potential Applications | Intermediate in alkylation | Fluorinated pharmaceuticals/agrochemicals |
This electronic contrast highlights the tunability of aromatic compounds for targeted reactivity .
Aromatic Core Variations: Benzene vs. Polycyclic/Heterocyclic Systems
1-(3-Bromopropyl)pyrene
This compound () substitutes benzene with pyrene, a polycyclic aromatic hydrocarbon (PAH). The extended π-system of pyrene enhances UV absorption and fluorescence, making it suitable for optoelectronic materials. However, the bulky structure reduces solubility in polar solvents compared to the simpler benzene derivative.
Imidazole and Benzimidazole Derivatives
Compounds like 1-(3-bromopropyl)-1H-imidazole-2-carbaldehyde () and benzimidazole-based analogs (Evidences 4–6) incorporate nitrogen-containing heterocycles. These systems exhibit:
- Basic/Acidic Properties : Imidazole’s NH group participates in hydrogen bonding, enabling catalytic or coordination roles.
- Coordination Chemistry : Benzimidazole derivatives form metal-organic frameworks (MOFs) due to exposed nitrogen atoms (e.g., dihedral angles of 66.49°–74.09° between rings ).
| Property | This compound | 1-(3-Bromopropyl)pyrene | Benzimidazole Derivatives |
|---|---|---|---|
| Aromatic System | Monocyclic | Polycyclic | Heterocyclic |
| Key Features | Simple, tunable | Fluorescent, rigid | Catalytic, coordination |
| Applications | Synthetic intermediate | Sensors, LEDs | MOFs, catalysis |
Structural and Crystallographic Features
Crystal structures of related compounds reveal key differences:
- Benzene Derivatives : The bromopropyl chain in this compound is expected to adopt a staggered conformation, minimizing steric hindrance.
- Benzimidazole Analogs : Exhibit defined cavities (e.g., 1372.9 ų unit cell volume ) and solvent-accessible voids, enabling host-guest interactions. In contrast, the simpler benzene derivative lacks such structural complexity.
- Peptide Derivatives: The bromopropyl group in N-{1-[(3-Bromopropyl)aminocarbonyl]ethyl}-2-(2-nitrobenzenesulfonamido)-propionamide stabilizes β-sheet conformations via N–H⋯O interactions, showcasing its role in biomolecular engineering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
